LY310762
Overview
Description
LY310762 is a chemical compound known for its role as a selective antagonist for the 5-HT1D serotonin receptor. It exhibits reasonable selectivity over the closely related 5-HT1B subtype
Mechanism of Action
Target of Action
LY310762, also known as LY-310,762 hydrochloride, this compound HCl, or 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, primarily targets the 5-HT 1D serotonin receptor . The 5-HT 1D serotonin receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent and selective antagonist for the 5-HT 1D serotonin receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor. In this case, this compound binds to the 5-HT 1D serotonin receptor, preventing serotonin from binding and exerting its typical effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By acting as an antagonist at the 5-HT 1D serotonin receptor, this compound can inhibit the normal function of serotonin, a key neurotransmitter involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular function .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin signaling. By blocking the 5-HT 1D serotonin receptor, this compound can prevent serotonin from exerting its typical effects, leading to changes in various physiological processes that are regulated by serotonin .
Biochemical Analysis
Biochemical Properties
LY310762 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to selectively bind to the 5-HT1D receptor with a high affinity (Ki = 249 nM for guinea pig receptors) . This interaction inhibits the binding of radiolabeled citalopram to the 5-HT1B receptor by only 32% when used at a concentration of 1,000 nM . Additionally, this compound potentiates the release of serotonin (5-HT) stimulated by potassium in guinea pig cortex (EC50 = 31 nM) . This compound also reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound enhances potassium-induced serotonin efflux from guinea pig cortical slices, with an EC50 of 30 nM . This enhancement of serotonin efflux indicates that this compound can significantly impact neurotransmitter release and synaptic transmission.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent and selective antagonist for the 5-HT1D serotonin receptor . It binds to the 5-HT1D receptor, preventing the activation of this receptor by endogenous serotonin. This antagonistic action leads to the modulation of downstream signaling pathways, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, with a stability of at least four years when stored at -20°C Long-term studies have shown that this compound can maintain its efficacy in modulating serotonin release and receptor activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes the 5-HT1D receptor, leading to the modulation of serotonin release and receptor activity . At higher doses, the compound may exhibit toxic or adverse effects. For example, this compound reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be soluble in various solvents, including DMSO and ethanol . This solubility allows the compound to be effectively transported and distributed within biological systems. The localization and accumulation of this compound in specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Preparation Methods
The synthesis of LY310762 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the 4-fluorobenzoyl and piperidinyl groups.
Final Assembly: The final step involves the coupling of the substituted indole with the piperidinyl group to form this compound.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimizations for large-scale production.
Chemical Reactions Analysis
LY310762 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, particularly involving the fluorobenzoyl and piperidinyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY310762 has several scientific research applications:
Neuroscience: It is used to study the role of 5-HT1D receptors in the brain and their involvement in neurotransmission.
Pharmacology: this compound is employed in pharmacological studies to understand its effects on serotonin pathways and its potential therapeutic applications.
Industry: The compound is used in the development of new drugs targeting serotonin receptors.
Comparison with Similar Compounds
LY310762 is unique in its high selectivity for the 5-HT1D receptor over the 5-HT1B receptor. Similar compounds include:
Sumatriptan: A well-known 5-HT1 receptor agonist used to treat migraines.
Rizatriptan: Another 5-HT1 receptor agonist with similar applications.
Zolmitriptan: A selective 5-HT1 receptor agonist used for migraine treatment.
Compared to these compounds, this compound’s uniqueness lies in its antagonistic action on the 5-HT1D receptor, making it valuable for research into serotonin receptor modulation and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-92-7 | |
Record name | LY-310762 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-310762 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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